(E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
CAS No.: 397290-66-3
Cat. No.: VC5333287
Molecular Formula: C21H22N2O5S
Molecular Weight: 414.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 397290-66-3 |
|---|---|
| Molecular Formula | C21H22N2O5S |
| Molecular Weight | 414.48 |
| IUPAC Name | ethyl 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C21H22N2O5S/c1-2-28-21(25)19-16-9-4-3-5-10-17(16)29-20(19)22-18(24)12-11-14-7-6-8-15(13-14)23(26)27/h6-8,11-13H,2-5,9-10H2,1H3,(H,22,24)/b12-11+ |
| Standard InChI Key | IUJFGCVYQMBNPT-VAWYXSNFSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure comprises three key components:
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Tetrahydrocyclohepta[b]thiophene Core: A seven-membered cycloheptane ring fused to a thiophene, conferring rigidity and planar geometry .
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Acrylamido Linker: An (E)-configured α,β-unsaturated amide group, which enhances conjugation and influences reactivity .
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3-Nitrophenyl Substituent: An electron-withdrawing aromatic group that modulates electronic properties and participates in electrophilic substitution reactions .
Molecular Properties
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Molecular Formula: C₂₁H₂₂N₂O₅S.
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Molecular Weight: 414.48 g/mol.
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CAS Registry: 397290-66-3.
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Spectral Data:
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential reactions:
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Core Formation: Cyclocondensation of ketones or aldehydes with sulfur and activated nitriles via the Gewald reaction .
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Acrylamido Incorporation: Coupling of ethyl 2-amino-4H-cyclohepta[b]thiophene-3-carboxylate with 3-nitrocinnamic acid derivatives using EDC/DCC in DMF or DMSO .
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Geometric Control: Isolation of the (E)-isomer via recrystallization or chromatographic separation .
Reaction Conditions
| Parameter | Optimal Value | Purpose |
|---|---|---|
| Coupling Agent | EDC or DCC | Activates carboxylic acid |
| Solvent | DMF/DMSO | Enhances solubility |
| Temperature | 25–40°C | Balances reaction rate & yield |
| Reaction Time | 4–6 hours | Ensures complete conversion |
Yield: 55–95%, depending on substituents and purification methods .
Chemical Reactivity and Functionalization
Key Reactivity Profiles
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Electrophilic Aromatic Substitution: The 3-nitrophenyl group undergoes nitration or halogenation at meta/para positions .
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Nucleophilic Addition: The acrylamido double bond reacts with amines or thiols, forming Michael adducts .
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Ester Hydrolysis: Under acidic/basic conditions, the ethyl ester converts to a carboxylic acid, enabling further derivatization .
Stability Considerations
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Thermal Stability: Decomposes above 200°C, as indicated by TGA data of analogs .
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Photoreactivity: The nitro group may facilitate photooxidation, necessitating light-protected storage .
Comparative Analysis with Structural Analogs
| Property | Target Compound | Analog (Carboxamide) |
|---|---|---|
| Molecular Formula | C₂₁H₂₂N₂O₅S | C₁₉H₁₉N₃O₄S |
| Bioactivity (IC₅₀) | Not reported | 10–50 μM (Antioxidant) |
| Solubility | Soluble in DMSO | Poor aqueous solubility |
Future Directions
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